molecular formula C7H8N2O2 B3039908 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1403333-94-7

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid

Cat. No. B3039908
CAS RN: 1403333-94-7
M. Wt: 152.15
InChI Key: JZQMSGVEUQXVNH-UHFFFAOYSA-N
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Description

“1-Cyclopropyl-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1403333-94-7 . It has a molecular weight of 152.15 . The IUPAC name for this compound is 1-cyclopropyl-1H-pyrazole-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-1H-pyrazole-3-carboxylic acid” is 1S/C7H8N2O2/c10-7(11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.


Physical And Chemical Properties Analysis

“1-Cyclopropyl-1H-pyrazole-3-carboxylic acid” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid, focusing on six unique fields:

Pharmaceutical Development

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of novel drugs with potential therapeutic benefits. Researchers are exploring its use in developing anti-inflammatory, anti-cancer, and anti-viral medications .

Agrochemical Research

In agrochemical research, 1-Cyclopropyl-1H-pyrazole-3-carboxylic acid is being investigated for its potential as a building block in the synthesis of herbicides and pesticides. Its ability to interfere with specific biochemical pathways in plants and pests makes it a promising candidate for developing new agrochemicals .

Material Science

This compound is also being studied in the field of material science for its potential use in creating advanced materials. Its unique chemical properties can be leveraged to develop polymers and other materials with specific desired characteristics, such as enhanced durability or conductivity .

Catalysis

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid: is being explored as a ligand in catalytic processes. Its structure allows it to form stable complexes with metals, which can then be used as catalysts in various chemical reactions. This application is particularly relevant in the field of green chemistry, where efficient and sustainable catalytic processes are highly sought after .

Medicinal Chemistry

In medicinal chemistry, this compound is used as a scaffold for the design and synthesis of new therapeutic agents. Its versatility allows for the modification of its structure to create compounds with specific biological activities, making it a valuable tool in drug discovery and development .

Biochemical Research

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid: is also utilized in biochemical research to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or activator of certain enzymes makes it a useful compound for probing the mechanisms of various biochemical processes .

Sigma-Aldrich ChemicalBook Apollo Scientific De Gruyter Biosynth Aladdin

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage or eye irritation, and specific target organ toxicity (respiratory system) . Safety precautions include avoiding breathing dust and contact with skin and eyes .

properties

IUPAC Name

1-cyclopropylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-7(11)6-3-4-9(8-6)5-1-2-5/h3-5H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQMSGVEUQXVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-1H-pyrazole-3-carboxylic acid

CAS RN

1403333-94-7
Record name 1-cyclopropyl-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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